tert-Butyl 3-(bromomethyl)phenylcarbamate
Overview
Description
tert-Butyl 3-(bromomethyl)phenylcarbamate: is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of phenylcarbamate, where the phenyl ring is substituted with a bromomethyl group at the third position and a tert-butyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 3-(bromomethyl)phenylcarbamate typically begins with 3-(bromomethyl)aniline and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-Butyl 3-(bromomethyl)phenylcarbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Products can include carboxylic acids or aldehydes.
Reduction Products: Products can include primary or secondary amines.
Scientific Research Applications
Chemistry:
Building Block: tert-Butyl 3-(bromomethyl)phenylcarbamate is used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines during multi-step synthesis.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various surfaces or carriers.
Industry:
Polymer Chemistry: It is used in the synthesis of functionalized polymers with specific properties.
Material Science: The compound is investigated for its potential in creating new materials with unique characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(bromomethyl)phenylcarbamate largely depends on its application. In drug development, it may act by inhibiting specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their activity. The tert-butyl carbamate group can provide steric protection, influencing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
- tert-Butyl 2-(bromomethyl)phenylcarbamate
- tert-Butyl 4-(bromomethyl)phenylcarbamate
- tert-Butyl 3-(chloromethyl)phenylcarbamate
Comparison:
- Position of Substitution: The position of the bromomethyl group on the phenyl ring can significantly influence the reactivity and properties of the compound. For example, tert-Butyl 2-(bromomethyl)phenylcarbamate has the bromomethyl group at the second position, which may lead to different steric and electronic effects compared to the third position in tert-Butyl 3-(bromomethyl)phenylcarbamate.
- Halogen Substitution: Substituting the bromomethyl group with a chloromethyl group can alter the compound’s reactivity, as chlorine is less reactive than bromine in nucleophilic substitution reactions.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in organic synthesis, drug development, and material science.
Properties
IUPAC Name |
tert-butyl N-[3-(bromomethyl)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPYEVSQMSDBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219334 | |
Record name | 1,1-Dimethylethyl N-[3-(bromomethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118684-32-5 | |
Record name | 1,1-Dimethylethyl N-[3-(bromomethyl)phenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118684-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[3-(bromomethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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